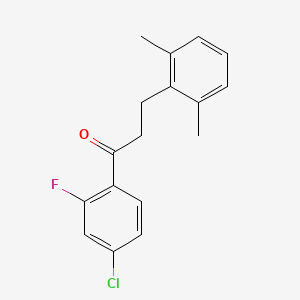

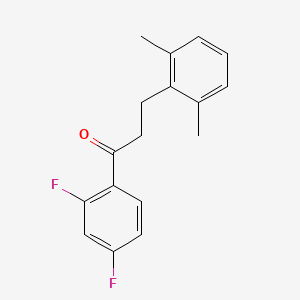

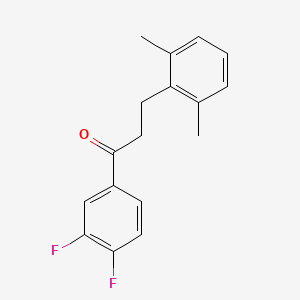

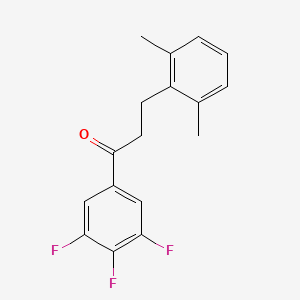

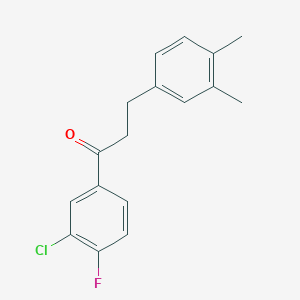

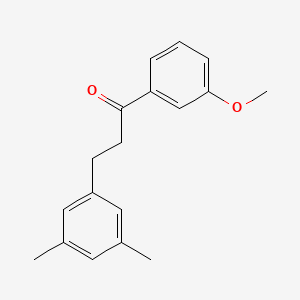

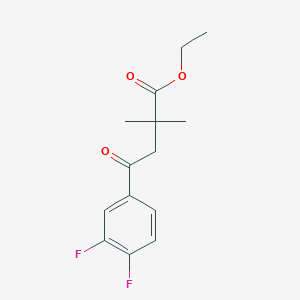

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another example is the synthesis of triazole-pyrimidine hybrids, which involves a series of reactions including the reduction of a ketone precursor .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using asymmetric aldol reaction with ethyl glyoxylate and isobutyraldehyde, providing insights into the efficiency and enantioselectivity of the synthesis process (Wang Jin-ji, 2014).

Biosynthesis in Fermentation

Research showed that ethyl 4-oxobutyrate-2- 14 C can be converted to various compounds including gamma-butyrolactone and diethyl succinate during the fermentation process, confirming pathways in sherry wine production (Fagan et al., 1981).

Synthesis of Hydrazono Compounds

The compound was used in synthesizing (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, exhibiting synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).

Pharmaceutical Intermediate Synthesis

It serves as an intermediate in the synthesis of rimonabant, an antiobesity agent, showing its role in pharmaceutical compound development (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation

Ethyl 4-chloro-3-oxobutyrate, a related compound, underwent enantioselective hydrogenation in ionic liquid systems, indicating its potential in chiral compound production (Starodubtseva et al., 2004).

Anti-HIV Activity

In a study, ethyl 2-alkyl-4-aryl-3-oxobutyrates, similar in structure, were synthesized and showed potent activity against HIV-1, highlighting its potential in antiviral drug development (Danel et al., 1996).

Characterization of Polymorphic Forms

The compound was used in a study focusing on characterizing polymorphic forms of a pharmaceutical compound using various spectroscopic and diffractometric techniques (Vogt et al., 2013).

Propiedades

IUPAC Name |

ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-6-10(15)11(16)7-9/h5-7H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLXBPNFBXWUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645641 |

Source

|

| Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate | |

CAS RN |

898753-59-8 |

Source

|

| Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.